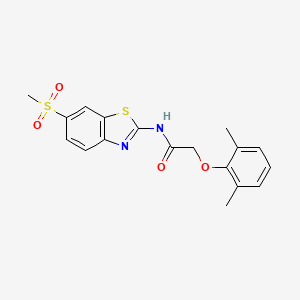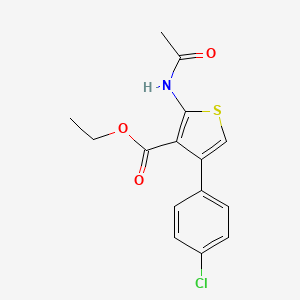![molecular formula C20H15F2N5O2S B12135383 N-(2,4-difluorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12135383.png)
N-(2,4-difluorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-二氟苯基)-2-{[4-(呋喃-2-基甲基)-5-(吡啶-4-基)-4H-1,2,4-三唑-3-基]硫代}乙酰胺是一种合成的有机化合物,属于三唑衍生物类。
准备方法
合成路线和反应条件
N-(2,4-二氟苯基)-2-{[4-(呋喃-2-基甲基)-5-(吡啶-4-基)-4H-1,2,4-三唑-3-基]硫代}乙酰胺的合成通常涉及多步有机反应。一个常见的合成路线可能包括:
三唑环的形成: 这可以通过涉及肼衍生物和适当醛或酮的环化反应实现。
硫代基团的引入: 此步骤可能涉及三唑中间体与硫醇或二硫化物化合物的反应。
呋喃和吡啶基团的连接: 这些基团可以通过亲核取代反应引入。
与二氟苯基乙酰胺的最终偶联: 此步骤可能涉及使用EDCI或DCC等偶联试剂形成酰胺键。
工业生产方法
此类化合物的工业生产通常涉及优化上述合成路线以提高产量、纯度和成本效益。这可能包括使用连续流动反应器、自动化合成平台和先进的纯化技术。
化学反应分析
反应类型
N-(2,4-二氟苯基)-2-{[4-(呋喃-2-基甲基)-5-(吡啶-4-基)-4H-1,2,4-三唑-3-基]硫代}乙酰胺可以发生各种化学反应,包括:
氧化: 这可能涉及将硫代基团转化为亚砜或砜。
还原: 还原反应可以针对三唑环或其他官能团。
取代: 亲核或亲电取代反应可以修饰芳香环或三唑部分。
常用试剂和条件
氧化剂: 过氧化氢,间氯过氧苯甲酸 (m-CPBA)。
还原剂: 硼氢化钠 (NaBH4),氢化铝锂 (LiAlH4)。
取代试剂: 卤化剂,胺或硫醇等亲核试剂。
主要产物
这些反应的主要产物取决于所用条件和试剂的具体情况。例如,氧化可能产生亚砜或砜,而取代反应可以将新的官能团引入分子中。
科学研究应用
化学: 作为合成更复杂分子的构建单元。
生物学: 作为探针研究生物途径和相互作用。
医学: 潜在的治疗应用,例如抗菌、抗真菌或抗癌剂。
工业: 用于开发新材料或作为化学反应中的催化剂。
作用机制
N-(2,4-二氟苯基)-2-{[4-(呋喃-2-基甲基)-5-(吡啶-4-基)-4H-1,2,4-三唑-3-基]硫代}乙酰胺的作用机制取决于其特定的生物靶点。它可能与酶、受体或其他蛋白质相互作用,导致特定途径的抑制或激活。众所周知,三唑环可以与金属离子结合,这对它的生物活性至关重要。
相似化合物的比较
类似化合物
氟康唑: 另一种具有抗真菌活性的三唑衍生物。
伏立康唑: 用于治疗严重真菌感染的三唑。
伊曲康唑: 以其广谱抗真菌特性而闻名。
独特性
N-(2,4-二氟苯基)-2-{[4-(呋喃-2-基甲基)-5-(吡啶-4-基)-4H-1,2,4-三唑-3-基]硫代}乙酰胺由于二氟苯基基团的存在,可能具有独特的特性,这可以增强其对某些生物靶点的结合亲和力和特异性。
属性
分子式 |
C20H15F2N5O2S |
|---|---|
分子量 |
427.4 g/mol |
IUPAC 名称 |
N-(2,4-difluorophenyl)-2-[[4-(furan-2-ylmethyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C20H15F2N5O2S/c21-14-3-4-17(16(22)10-14)24-18(28)12-30-20-26-25-19(13-5-7-23-8-6-13)27(20)11-15-2-1-9-29-15/h1-10H,11-12H2,(H,24,28) |
InChI 键 |
YGEUBYFSPKBRMW-UHFFFAOYSA-N |
规范 SMILES |
C1=COC(=C1)CN2C(=NN=C2SCC(=O)NC3=C(C=C(C=C3)F)F)C4=CC=NC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(2,4-Dimethyl(1,3-thiazol-5-yl))carbonyl]-3-hydroxy-5-(5-methyl(2-furyl))-1-(2-morpholin-4-ylethyl)-3-pyrrolin-2-one](/img/structure/B12135302.png)

![2-amino-1-(4-butylphenyl)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12135307.png)
![3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12135311.png)
![6-[(2,6-Dichlorophenyl)methoxy]-2-(4-pyridylmethylene)benzo[b]furan-3-one](/img/structure/B12135318.png)

![2-bromo-N'-{4-[(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}benzohydrazide](/img/structure/B12135332.png)

![(5Z)-5-(2-butoxybenzylidene)-2-(3-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12135338.png)
![2-{[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-chloro-4,6-dimethylphenyl)acetamide](/img/structure/B12135345.png)

![N-(3,4-dimethylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12135378.png)
![4-Ethyl-3-[(3-methylphenyl)methylthio]-5-pyrazin-2-yl-1,2,4-triazole](/img/structure/B12135381.png)

